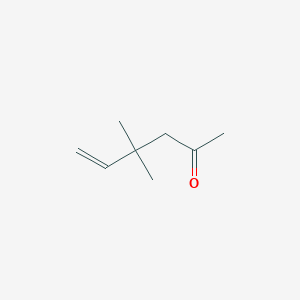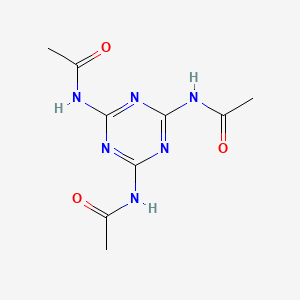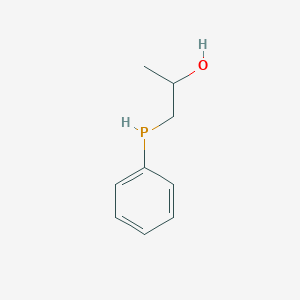
1-(Phenylphosphanyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylphosphanyl)propan-2-ol is an organophosphorus compound that features a phenyl group attached to a phosphanyl group, which is further connected to a propan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(Phenylphosphanyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
化学反应分析
Types of Reactions: 1-(Phenylphosphanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the propan-2-ol moiety can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides (e.g., HCl, HBr) and sulfonates (e.g., tosyl chloride) in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
科学研究应用
1-(Phenylphosphanyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism by which 1-(Phenylphosphanyl)propan-2-ol exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phenylphosphanyl group can donate electron density to metal ions, stabilizing various oxidation states and facilitating catalytic transformations. The propan-2-ol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
相似化合物的比较
1-(Phenylphosphanyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
1-(Phenylphosphanyl)butan-2-ol: Similar structure but with a butan-2-ol moiety.
Diphenylphosphine: Lacks the hydroxyl group but contains two phenyl groups attached to the phosphorus atom.
Uniqueness: 1-(Phenylphosphanyl)propan-2-ol is unique due to the presence of both a phenylphosphanyl group and a propan-2-ol moiety. This combination allows for versatile reactivity and the ability to form stable complexes with various metal ions, making it valuable in catalysis and other applications.
属性
CAS 编号 |
2328-18-9 |
|---|---|
分子式 |
C9H13OP |
分子量 |
168.17 g/mol |
IUPAC 名称 |
1-phenylphosphanylpropan-2-ol |
InChI |
InChI=1S/C9H13OP/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
InChI 键 |
MIQZBDOWIXINMF-UHFFFAOYSA-N |
规范 SMILES |
CC(CPC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

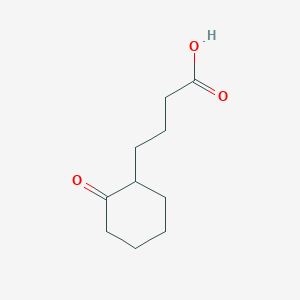
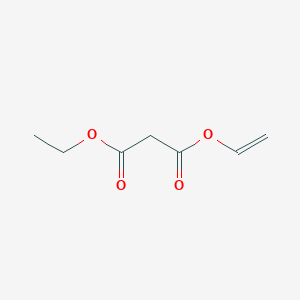
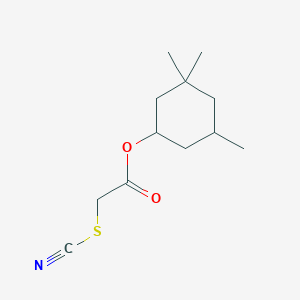


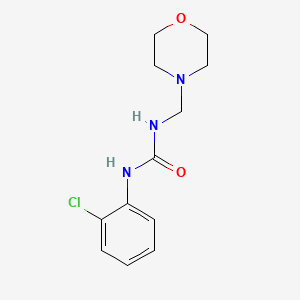
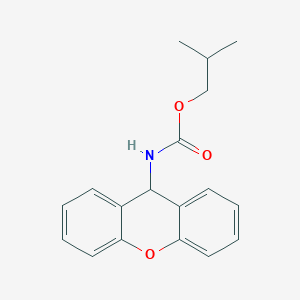
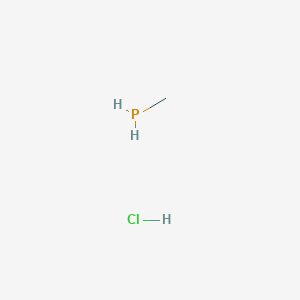
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
